(Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S2/c1-3-24-18-9-6-16(28-2)14-19(18)30-21(24)22-20(25)15-4-7-17(8-5-15)31(26,27)23-10-12-29-13-11-23/h4-9,14H,3,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJNUPFKUZXUID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.
Chemical Structure
The compound features a benzothiazole moiety, which is known for its diverse biological properties. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that compounds containing benzothiazole derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Many benzothiazole derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines.
- Antimicrobial Properties : Some derivatives demonstrate efficacy against various pathogens, making them potential candidates for treating infections.
- Anti-inflammatory Effects : Compounds have been noted for their ability to reduce inflammatory responses in vitro.
Anticancer Activity
Recent studies have explored the anticancer properties of benzothiazole derivatives similar to this compound. For instance, a study evaluated a series of benzothiazole compounds for their effects on human cancer cell lines, including A431 (epidermoid carcinoma) and A549 (lung cancer) cells. The findings indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis at micromolar concentrations .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| B7 | A431 | 1.5 | Apoptosis induction, cell cycle arrest |
| B7 | A549 | 2.0 | Inhibition of AKT/ERK pathways |
Antimicrobial Properties
Benzothiazole derivatives have also been investigated for their antimicrobial activity. A study highlighted the effectiveness of certain thiazole compounds against Leishmania infantum, suggesting potential applications in treating leishmaniasis. The mechanism involved the disruption of parasite cellular integrity and modulation of host immune responses .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, compounds like this compound may exhibit anti-inflammatory properties. Research has demonstrated that specific benzothiazole derivatives can reduce the expression of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines . This suggests a dual action where these compounds not only target cancer cells but also modulate inflammatory pathways.
Case Studies
- Study on Anticancer Efficacy : A recent investigation focused on the synthesis and evaluation of a series of benzothiazole derivatives. Among these, compound B7 was found to significantly inhibit the growth of several cancer cell lines while showing low cytotoxicity towards normal cells .
- Leishmanicidal Activity : Another study evaluated hybrid phthalimido-thiazoles against L. infantum, demonstrating promising results with significant cytotoxic effects on both promastigote and amastigote forms .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Structural Features of Analogous Compounds
Key Observations :
- The target compound’s morpholinosulfonyl group (6-membered ring) likely confers distinct solubility and steric effects compared to the azepane analog (7-membered ring) .
- Unlike thiadiazole-based analogs (e.g., 8a, 4g), the benzo[d]thiazole core in the target compound may exhibit enhanced π-stacking interactions due to aromatic planarization .
Table 2: IR Spectral Data for Functional Groups
Notes:
- The target compound’s IR profile aligns with thione tautomers, similar to 1,2,4-triazoles [7–9], but contrasts with enaminone derivatives (e.g., 4g) exhibiting dual C=O stretches .
- Synthesis of the target compound likely involves nucleophilic addition of hydrazides to isothiocyanates, analogous to methods for [4–6] .
Table 3: Comparative Advantages of the Target Compound
Q & A
Q. What are the key synthetic pathways for synthesizing (Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide?
The synthesis typically involves:
- Step 1: Cyclization of 2-aminothiophenol derivatives with aldehydes/ketones to form the benzo[d]thiazole core under acidic conditions .
- Step 2: Functionalization of the thiazole ring with ethyl and methoxy groups via alkylation or nucleophilic substitution .
- Step 3: Introduction of the morpholinosulfonyl benzamide moiety through coupling reactions (e.g., amide bond formation using carbodiimide catalysts) . Key reaction conditions include temperature (60–100°C), solvent choice (DMF or CH₃CN), and pH control (~7–9) to optimize yield (typically 50–70%) .
Q. How is the compound characterized for purity and structural confirmation?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify substituent positions and stereochemistry. For example, the Z-configuration is confirmed by NOESY correlations between the ethyl group and adjacent protons .
- High-Performance Liquid Chromatography (HPLC): Purity >95% is achieved using reverse-phase C18 columns with acetonitrile/water gradients .
- Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 485.12) .
Q. What preliminary biological activities have been reported for similar benzo[d]thiazole derivatives?
- Antiproliferative Activity: IC₅₀ values of 2–10 μM against cancer cell lines (e.g., HeLa, MCF-7) via kinase inhibition .
- Enzyme Inhibition: Analogues with morpholinosulfonyl groups show IC₅₀ of 0.5–5 μM against carbonic anhydrase IX .
- Antimicrobial Effects: MIC values of 8–32 μg/mL against Staphylococcus aureus due to sulfonamide-mediated folate pathway disruption .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and selectivity?
- Solvent Screening: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity during sulfonamide coupling, improving yields by 15–20% .
- Catalyst Selection: Pd/C or Ni catalysts reduce side reactions in cross-coupling steps, increasing selectivity for the Z-isomer .
- Temperature Control: Lower temperatures (4°C) during diazotization prevent nitro group reduction, critical for preserving reactivity .
Q. What mechanistic insights explain the compound’s interaction with biological targets?
- Enzyme Binding: The morpholinosulfonyl group acts as a hydrogen bond acceptor, binding to catalytic residues (e.g., Zn²⁺ in carbonic anhydrase) .
- DNA Intercalation: Planar benzo[d]thiazole intercalates into DNA grooves, confirmed by fluorescence quenching and molecular docking .
- Kinase Inhibition: Competitive binding assays (SPR) reveal KD values of 10–100 nM for ATP-binding pockets in tyrosine kinases .
Q. How do structural modifications (e.g., substituent changes) affect bioactivity?
Q. How should researchers address contradictions in reported biological data?
- Assay Variability: Standardize protocols (e.g., MTT vs. resazurin assays) to compare IC₅₀ values .
- Structural Confirmation: Re-analyze disputed compounds via X-ray crystallography to rule out isomerization or impurities .
- Target Validation: Use CRISPR/Cas9 knockout models to confirm specificity for suspected targets (e.g., carbonic anhydrase IX) .
Methodological Guidelines
- Synthesis Troubleshooting: If yields drop below 40%, check for moisture-sensitive intermediates and use anhydrous solvents .
- Biological Assays: Include positive controls (e.g., acetazolamide for carbonic anhydrase) and validate results across ≥3 cell lines .
- Data Reproducibility: Share raw NMR/MS files via repositories (e.g., PubChem) to facilitate cross-lab verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
